molecular formula C26H32O7 B1246077 Strobiluirin P

Strobiluirin P

Cat. No.: B1246077
M. Wt: 456.5 g/mol
InChI Key: XHTDTTUHJDIDAP-LVEIGOEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strobiluirin P is a natural product found in Mycena galericulata with data available.

Scientific Research Applications

Agricultural Fungicide Development

Strobilurin P and its analogues are pivotal in developing agricultural fungicides. A study highlighted the synthesis of new strobilurin derivatives containing a substituted pyrazole ring, which exhibited strong fungicidal activities against various pathogens, suggesting their potential as lead compounds for agrochemicals (Li et al., 2010). Another research presented a comprehensive review of strobilurin fungicides, emphasizing their invention, biochemical action, and benefits in crop yield and quality (Bartlett et al., 2002).

Enhancing Plant Physiology

Strobilurins, including Strobilurin P, are not only fungicides but also positively impact plant physiology. A study on Japanese cucumber demonstrated that strobilurin fungicides like pyraclostrobin and azoxystrobin promote net carbon assimilation, stress tolerance, and hormonal balance in plants (Amaro et al., 2018). Similarly, an investigation into the effects of strobilurins on leaf gas exchange and water use efficiency in grapevines under field conditions revealed their role in improving these physiological parameters (Diaz-Espejo et al., 2012).

Impact on Aquatic Species and Environment

The widespread use of strobilurins in agriculture has raised concerns about their impact on aquatic environments. A review synthesizing the toxic effects of strobilurin fungicides on aquatic species indicated that these chemicals could affect a range of organisms, from algal species to fish, and suggested a need for further investigation into their potential as endocrine disruptors (Wang et al., 2021).

Resistance Management in Pathogens

The emergence of resistance to strobilurin fungicides in pathogens is a significant concern. Research on the cucurbit powdery mildew fungus resistant to strobilurin fungicides in the United States highlighted the need for effective resistance management strategies (McGrath & Shishkoff, 2003). Additionally, a study characterizing the resistance risk of Erysiphe graminis f.sp. tritici to strobilurins showed that recurring mutations independently introduced the resistance allele into different genetic backgrounds, emphasizing the importance of strict resistance management in use recommendations (Chin et al., 2001).

Plant Metabolism of Strobilurins

Understanding the plant metabolism of strobilurins is crucial for their effective use. A study on the metabolism of strobilurin fungicides by wheat cell suspension cultures provided insights into how different strobilurins are metabolized in plants, highlighting the differential metabolism of these compounds (Myung et al., 2013).

Properties

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoyloxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate

InChI

InChI=1S/C26H32O7/c1-17(2)13-24(27)32-23-16-31-21-12-11-19(14-22(21)33-26(23,4)5)10-8-9-18(3)20(15-29-6)25(28)30-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+

InChI Key

XHTDTTUHJDIDAP-LVEIGOEWSA-N

Isomeric SMILES

CC(=CC(=O)OC1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C

Canonical SMILES

CC(=CC(=O)OC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C

synonyms

strobilurin P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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